3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3-methyl group at position 2. At position 6 of the heterocycle, a benzyl group is attached, which is further functionalized with a 3-chlorobenzamide moiety. The chloro substituent on the benzamide enhances lipophilicity and may influence electronic interactions in biological systems, while the triazolo-thiadiazole scaffold is known for its pharmacological versatility, including anti-inflammatory and antimicrobial activities .
Properties
Molecular Formula |
C18H14ClN5OS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-7-5-12(6-8-13)10-20-16(25)14-3-2-4-15(19)9-14/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
QDZAOKJYBQBDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds with target receptors, leading to the inhibition of enzyme activity. This inhibition can result in the suppression of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the triazolo-thiadiazole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Bioactivity
- Nitrophenyl-substituted analogs (e.g., 7c ) demonstrate TNF-α inhibitory activity, likely due to electron-withdrawing nitro groups enhancing receptor binding .
- The trichloromethyl group in 3-methyl-6-trichloromethyl-triazolo-thiadiazole contributes to antimicrobial activity by increasing electrophilicity .
- The chloro substituent in the target compound may improve membrane permeability compared to methoxy or ethoxy groups in analogs like 3-ethoxy-N-[4-(3-ethyl...)benzamide .
Synthetic Approaches
- Microwave-assisted synthesis (e.g., 3-substituted-6-phenyl-triazolo-thiadiazoles ) offers high yields and short reaction times, contrasting with traditional methods using POCl3 or phosphoryl trichloride .
- The target compound’s benzamide moiety is introduced via coupling reactions similar to those in N-(benzo[d]thiazol-2-yl)-2-(3-pyridinyl-triazolo-thiadiazol-6-yl)benzamide derivatives , which employ benzoyl chloride or isothiocyanate intermediates .
Physicochemical Properties
- Melting points vary significantly: Nitro-substituted derivatives (e.g., 7c : 176°C) exhibit higher melting points than alkyl-substituted analogs (e.g., 7e : 151°C), reflecting stronger intermolecular interactions in crystalline states .
- The trichloromethyl group in 3-methyl-6-trichloromethyl-triazolo-thiadiazole induces π-π stacking (3.34 Å) and short S···N contacts (2.78 Å), which may stabilize its crystal lattice .
Biological Activity Trends
- Compounds with aromatic substituents (e.g., 3-(4-chlorobenzyl)-6-(4-pyridinyl)-triazolo-thiadiazole ) show enhanced antimicrobial and anti-inflammatory activities compared to aliphatic analogs .
- The benzamide group in the target compound and its analogs (e.g., 4-ethoxy-N-[4-(3-methyl...)phenyl]benzamide ) may target enzymes like heparanase or TNF-α, though specific data for the chloro-substituted derivative remain under investigation .
Biological Activity
3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide (CAS No. 955270-42-5) is a synthetic compound characterized by its complex structure that incorporates a triazole and thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C18H14ClN5OS
- Molecular Weight : 383.85 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to function as an inhibitor of specific enzymes involved in cellular processes. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Activity
Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of triazoles showed promising results in inducing apoptosis through PARP inhibition with IC50 values as low as 0.33 μM .
Enzyme Inhibition
In vitro studies have shown that this compound can act as a competitive inhibitor for certain enzymes. For example:
- PARP Inhibition : This compound has been shown to inhibit PARP activity effectively, which is crucial for cancer treatment strategies aimed at exploiting the DNA repair pathways in cancer cells.
- EGFR Inhibition : Similar compounds have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
